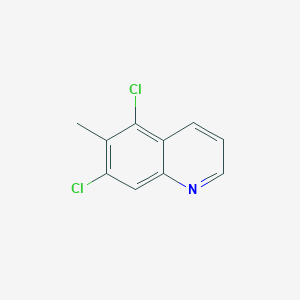

5,7-Dichloro-6-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dichloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and methyl groups on the quinoline ring enhances its chemical reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5,7-Dichloro-6-methylquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and antimalarial activities.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The exact mechanism of action of 5,7-Dichloro-6-methylquinoline varies depending on its application. In antimicrobial studies, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

- 5,7-Dichloro-8-hydroxyquinoline

- 6-Methoxyquinoline

- Chlorquinaldol

Comparison: 5,7-Dichloro-6-methylquinoline is unique due to the specific positions of the chlorine and methyl groups on the quinoline ring, which confer distinct chemical and biological properties. For example, 5,7-Dichloro-8-hydroxyquinoline has an additional hydroxyl group, which significantly alters its reactivity and biological activity. Chlorquinaldol, another similar compound, is used as an antiseptic and has different applications compared to this compound.

Activité Biologique

5,7-Dichloro-6-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by:

- Chlorine Substituents : Located at the 5 and 7 positions.

- Methyl Group : Positioned at the 6 position of the quinoline ring.

This unique arrangement enhances its reactivity and potential biological activity compared to other quinoline derivatives. The chemical formula is C10H7Cl2N, and its molecular structure allows it to interact with various biological macromolecules, such as DNA, leading to potential applications in drug development.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties by disrupting bacterial DNA synthesis. It promotes cleavage of bacterial DNA gyrase and type IV topoisomerase, resulting in rapid bacterial death.

- Anticancer Activity :

-

Interaction with Biological Macromolecules :

- Its structural features allow it to bind effectively with DNA, potentially disrupting replication processes crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural features:

- Chlorine Substituents : Enhance reactivity and biological activity.

- Methyl Group : Contributes to improved solubility and bioavailability.

A comparison with related compounds highlights these differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline | Lacks chlorine substitutions | Simpler structure; less reactive |

| 6-Methylquinoline | Lacks chlorine atoms | Does not exhibit the same level of reactivity |

| 2,7-Dichloroquinoline | Lacks methyl group | Similar reactivity but different biological activity |

| 5,7-Dichlorokynurenic acid | Contains carboxyl group | Different functional properties compared to quinolines |

Case Studies and Research Findings

- Anticancer Efficacy :

-

Antimicrobial Studies :

- In vitro studies have shown that this compound possesses potent activity against various bacterial strains, with mechanisms involving DNA synthesis inhibition being a major contributor.

- Pharmacokinetics :

Propriétés

IUPAC Name |

5,7-dichloro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWGZYMCSTFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.